2-Chloroquinolin-3-ol

Vue d'ensemble

Description

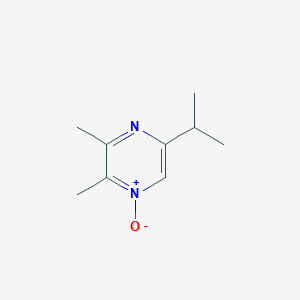

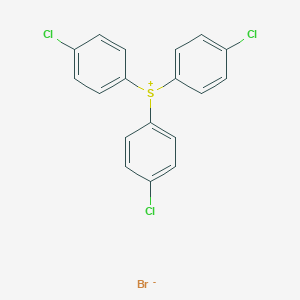

2-Chloroquinolin-3-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Chemistry and Synthesis : 2-Chloroquinoline derivatives, including 2-chloroquinolin-3-ol, have been extensively studied for their ability to form complex heterocyclic systems. Such compounds are significant due to their applications in organic and medicinal chemistry. Research from 1979 to 1999 and 2013 to 2017 provides a comprehensive overview of the synthesis and reactions involving these compounds (Abdel-Wahab & Khidre, 2012), (Hamama et al., 2018).

Biological and Medicinal Applications

- Antimicrobial Activity : The antimicrobial properties of this compound derivatives have been a subject of interest. For instance, certain derivatives have shown significant activity against bacterial and fungal species, suggesting their potential as antimicrobial agents (Miniyar et al., 2015).

- Antituberculosis Activity : Studies on cloxyquin, a derivative of this compound, demonstrate its effectiveness against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).

- Antioxidant Properties : Certain this compound derivatives exhibit potent antioxidant activities, which could be beneficial for various health applications (Subashini et al., 2010).

Pharmaceutical and Drug Development

- Cancer Therapeutics : The role of chloroquine and its analogs, including this compound derivatives, in cancer treatment has gained attention. These compounds can sensitize cancer cells to conventional therapies, enhancing their effectiveness (Solomon & Lee, 2009).

- Development of Novel Compounds : Research into novel derivatives of this compound for various pharmacological applications, such as potential antinociceptive, anti-inflammatory, and anticonvulsant agents, has been reported, highlighting the compound's versatility in drug development (Wilhelm et al., 2014).

Material Science and Industrial Applications

- Chitosan-Chloroquinoline Derivatives : The development of chitosan-chloroquinoline derivatives showcases the potential of this compound in material science, particularly for antimicrobial applications in biomedical fields (Kumar et al., 2011).

Safety and Hazards

Orientations Futures

The future directions for 2-Chloroquinolin-3-ol could involve its use in the synthesis of biologically active compounds . For instance, one study discussed the potential of coupling two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .

Mécanisme D'action

Target of Action

It is structurally similar to chloroquine , an antimalarial drug. Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .

Mode of Action

Drawing parallels from chloroquine, it can be inferred that 2-chloroquinolin-3-ol might inhibit the action of heme polymerase in malarial trophozoites . This inhibition prevents the conversion of heme to hemazoin, causing the parasite to accumulate toxic heme, which eventually leads to its death .

Biochemical Pathways

Based on the known action of chloroquine, it can be hypothesized that this compound might interfere with the heme detoxification pathway in plasmodium species . The accumulation of toxic heme could disrupt various cellular processes, leading to the death of the parasite .

Result of Action

Based on the mode of action, it can be inferred that the compound might cause the accumulation of toxic heme within the parasite, disrupting its cellular processes and leading to its death .

Analyse Biochimique

Biochemical Properties

2-Chloroquinolin-3-ol has been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics . It is known to interact with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The nature of these interactions is primarily nucleophilic substitution .

Cellular Effects

The cellular effects of this compound are primarily observed in its potential antifungal activity . It has been screened in vitro for its antifungal activity against Aspergillus niger MTCC 281, Aspergillus flavus MTCC 277, Monascus purpureus MTCC 369, and Penicillium citrinum NCIM 768 . It influences cell function by inhibiting the growth of these fungal strains .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various enzymes and proteins. It has been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics

Metabolic Pathways

It is known that this compound interacts with various aliphatic and aromatic amines , suggesting that it may be involved in amine metabolism

Transport and Distribution

Given its lipophilic nature , it is likely that it interacts with various transporters or binding proteins

Propriétés

IUPAC Name |

2-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEMPRTUAQVUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562222 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-94-8 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

![calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B137773.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)